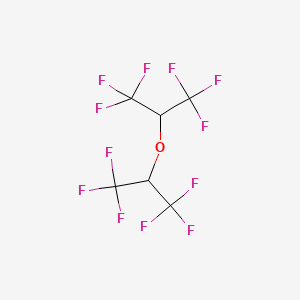

2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane

Description

Overview of Hexafluoroisopropyl Ether Architectures in Contemporary Chemistry

The hexafluoroisopropyl (HFIP) group, –CH(CF₃)₂, is a cornerstone of modern fluorine chemistry. When this bulky, electron-withdrawing group is attached to an ether oxygen, it creates a distinct molecular architecture with significant consequences for the compound's physical and chemical properties. The two trifluoromethyl (–CF₃) groups create a sterically hindered and highly electronegative environment, which enhances the thermal and chemical stability of the adjacent ether linkage.

The architecture of hexafluoroisopropyl ethers can be broadly categorized as either symmetrical or unsymmetrical. Unsymmetrical ethers, such as Hexafluoroisopropyl Methyl Ether, pair the HFIP group with a non-fluorinated alkyl or aryl group. Symmetrical ethers, the focus of this article, feature two hexafluoroisopropyl groups bridged by an oxygen atom. The principal example of this architecture is 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane, also known as bis(hexafluoroisopropyl) ether. Its structure, consisting of a central oxygen atom bonded to the secondary carbons of two separate 1,1,1,3,3,3-hexafluoropropane (B1216460) units, results in a molecule with twelve fluorine atoms. This high degree of fluorination is central to its unique properties and potential applications.

Significance of Fluorinated Ethers in Chemical Synthesis and Materials Innovation

The strategic incorporation of fluorine is a powerful tool in molecular design, and fluorinated ethers are exemplary of this principle in both chemical synthesis and materials science. Their significance stems from the profound effects of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry.

In chemical synthesis, fluorinated ethers are valued as specialty solvents. Their high chemical stability allows them to be used in reactions involving aggressive reagents where conventional hydrocarbon ethers would degrade. chemicalbook.com Furthermore, their unique polarity and ability to dissolve a wide range of organic materials, including many polymers, make them indispensable in specific synthetic processes. chemicalbook.com

In the realm of materials innovation, the impact of fluorinated ethers is particularly pronounced. They serve as crucial monomers and building blocks for the creation of advanced fluoropolymers. specialchem.com Polymers derived from monomers containing the hexafluoroisopropyl group often exhibit a combination of desirable properties:

High Thermal Stability: Resistance to degradation at elevated temperatures. synquestlabs.com

Chemical Resistance: Inertness to a wide range of chemicals and solvents. specialchem.com

Hydrophobicity and Oleophobicity: The ability to repel water and oils, leading to applications in stain-resistant coatings and surface treatments. specialchem.comchemimpex.com

Low Dielectric Constant: Making them suitable for use as insulating materials in high-frequency electronics. google.com

Optical Transparency: Low refractive indices are beneficial for optical applications.

These properties are leveraged in diverse and demanding fields such as aerospace, automotive manufacturing, and microelectronics. chemimpex.com For instance, fluorinated poly(aryl ether)s are investigated for their excellent dielectric properties, which are critical for the advancement of high-speed communication networks. google.com

Scope and Research Trajectories Pertaining to 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane

2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane (CAS RN: 79507-76-9) is a highly fluorinated symmetrical ether. synquestlabs.com While its structural analogues and related fluorinated ethers have seen significant investigation, the specific body of public research focused solely on this compound is more specialized. Its primary role, as indicated by commercial availability, is as a laboratory chemical for scientific research and development and in the manufacture of other chemical substances. synquestlabs.com

Current research trajectories for compounds with this architecture are largely directed by the inherent properties conferred by the dense fluorination. Based on the characteristics of similar hexafluoroisopropyl compounds, the research scope for bis(hexafluoroisopropyl) ether likely involves its evaluation in several key areas:

Advanced Polymer Synthesis: As a potential monomer or building block for creating new fluoropolymers with extreme thermal and chemical resistance. Related monomers, such as Bis-(1,1,1,3,3,3-Hexafluoroisopropyl) Itaconate, are used to produce polymers with high performance, durability, and corrosion resistance. specialchem.com

Specialty Fluids: Its anticipated properties of high density, low surface tension, and chemical inertness make it a candidate for investigation as a dielectric fluid, a heat-transfer medium, or a high-performance lubricant in specialized applications.

Niche Solvent Applications: For processes requiring a chemically inert, non-polar, and thermally stable medium capable of dissolving specific fluorinated compounds or polymers.

Detailed public data on the physical properties of 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane is limited, with key metrics such as boiling point and density not widely reported in readily accessible literature. synquestlabs.com This suggests that while it is a compound of interest available for research, its full characterization and application profile are still emerging fields of study within industrial and academic laboratories.

Compound Data

Table 1: Physicochemical Properties of 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,1,1,3,3,3-Hexafluoro-2-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]propane | synquestlabs.com |

| Synonyms | Bis(hexafluoroisopropyl)ether | synquestlabs.com |

| CAS Number | 79507-76-9 | synquestlabs.com |

| Molecular Formula | C₆H₂F₁₂O | synquestlabs.com |

| Physical State | Liquid | synquestlabs.com |

| Boiling Point | Data not available | synquestlabs.com |

| Melting Point | Data not available | synquestlabs.com |

| Flash Point | Data not available | synquestlabs.com |

| Density | Data not available | synquestlabs.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Synonym(s) |

|---|---|

| 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane | Bis(hexafluoroisopropyl) ether |

| Hexafluoroisopropyl Methyl Ether | 1,1,1,3,3,3-Hexafluoro-2-methoxypropane |

Structure

3D Structure

Properties

Molecular Formula |

C6H2F12O |

|---|---|

Molecular Weight |

318.06 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)propane |

InChI |

InChI=1S/C6H2F12O/c7-3(8,9)1(4(10,11)12)19-2(5(13,14)15)6(16,17)18/h1-2H |

InChI Key |

CXJWJJZGJZNBRK-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)OC(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2,2 Oxybis 1,1,1,3,3,3 Hexafluoro Propane and Its Synthons

Reaction Pathway Elucidation

The elucidation of reaction pathways for 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane, a representative perfluorinated ether, is crucial for understanding its reactivity and for the rational design of synthetic methodologies. Mechanistic studies often focus on the energetic and electronic factors that govern bond cleavage and formation, the nature of transient intermediates, and the influence of external stimuli such as light or catalysts.

The stability of perfluorinated ethers is largely attributed to the high strength of their covalent bonds, particularly the Carbon-Fluorine (C-F) bond. Bond Dissociation Energy (BDE) is a critical parameter in predicting the thermal stability and the initial steps of chemical reactions, as it quantifies the energy required for homolytic bond cleavage.

The C-F bond is recognized as one of the strongest single bonds in organic chemistry, with BDEs often exceeding 500 kJ/mol. researchgate.net In contrast, the Carbon-Oxygen (C-O) bond in ethers is significantly weaker. For instance, the C-H bond dissociation enthalpy in dimethyl ether is approximately 389 kJ/mol, and it is expected that the C-O bond would be of a similar or lower energy. ul.pt The introduction of highly electronegative fluorine atoms, as in 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane, has a profound effect on the adjacent bonds. The strong electron-withdrawing effect of the trifluoromethyl (CF₃) groups strengthens the C-O bond through inductive effects, making it more resistant to cleavage compared to its non-fluorinated counterparts.

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate BDEs for complex molecules where experimental data is scarce. chemrxiv.orgnih.gov The accuracy of these calculations depends heavily on the chosen functional and basis set. chemrxiv.orgnih.gov For fluorinated compounds, specific functionals are required to achieve results with near-chemical accuracy (< 1 kcal/mol). chemrxiv.org These studies are essential for identifying the weakest bond in a molecule, which is typically the initial site of reaction in thermal or radical-initiated processes.

| Bond Type | Example Compound | Typical BDE (kJ/mol) | Reference |

|---|---|---|---|

| C-F (Aliphatic) | Generic Perfluoroalkane | > 500 | researchgate.net |

| Si-F | H₃Si-F | ~636 | wikipedia.org |

| C-O (Ether) | Dimethyl Ether | ~389 (for adjacent C-H) | ul.pt |

| C-C | Ethane | 368 | ucsb.edu |

| F-F | Fluorine Gas (F₂) | ~150 | wikipedia.org |

This table presents typical bond dissociation energies to illustrate the relative strengths of bonds commonly found in or used with fluorinated compounds. The high BDE of the C-F bond is a defining characteristic of perfluorinated substances.

Photoinduced Electron Transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation, leading to the formation of a charge-separated state. wikipedia.orgedinst.com The photochemical behavior of perfluorinated ethers is of interest for understanding their atmospheric fate and for developing novel synthetic transformations.

In the context of 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane, the ether oxygen possesses lone pairs of electrons that could potentially act as electron donors in a PET process. However, the strong electron-withdrawing nature of the two hexafluoroisopropyl groups significantly lowers the energy of these lone pairs, making the oxygen atom much less nucleophilic and reducing its tendency to donate an electron.

Studies on analogous fluorinated vinyl ethers have shown that photo-oxidation initiated by hydroxyl radicals proceeds via addition to the double bond, followed by a cascade of reactions involving peroxy radicals. rsc.org While 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane lacks a double bond, its interaction with highly reactive species generated photochemically could lead to electron or hydrogen atom abstraction if a suitable C-H bond were present. Given its perfluorinated nature, direct photoexcitation would require high-energy UV light, and the likely outcome would be homolytic cleavage of the C-O or C-C bonds, rather than a classical PET with an external donor or acceptor, unless a very strong sensitizer (B1316253) is used. Proton transfer mechanisms are generally not relevant for perfluorinated ethers in the absence of acidic protons or strong superacidic media.

Radical fluorination has become a powerful method for the synthesis of organofluorine compounds, complementing traditional nucleophilic and electrophilic approaches. wikipedia.orgwikiwand.com These reactions involve the generation of a carbon-centered radical which then reacts with a fluorine atom source. wikipedia.org

The synthons of 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane, such as hexafluoroisopropanol, can be involved in reactions where radical intermediates are key. For example, the generation of a radical at the 2-position of a hexafluoroisopropyl group can be achieved through various methods, including hydrogen atom abstraction. However, the high BDE of the C-H bond in hexafluoroisopropanol makes this challenging.

More commonly, radical intermediates are generated from other functional groups. For instance, decarboxylative fluorination of carboxylic acids or fluorination of boronic acid derivatives can produce alkyl radicals that are subsequently trapped by a fluorine source like Selectfluor or N-fluorobenzenesulfonimide (NFSI). wikipedia.orgwikiwand.com The investigation of these radical intermediates often involves trapping experiments or spectroscopic techniques like Electron Paramagnetic Resonance (EPR), though the high reactivity and short lifetimes of these species make their direct observation difficult. Control experiments using radical scavengers like TEMPO can provide indirect evidence for the involvement of radical pathways. mdpi.com In the synthesis of fluorinated ethers, radical addition of an ether to a fluoroalkene can also be a key pathway. fluorine1.ru

Catalytic Cycle Analysis in Transition Metal-Mediated Processes

Transition metals are pivotal in mediating the formation and cleavage of C-F and C-O bonds, offering pathways with lower activation energies compared to uncatalyzed reactions. nih.govescholarship.org While perfluorinated ethers like 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane are generally inert, their vinyl ether analogues or other derivatives can undergo complex transformations at metal centers.

A relevant study by Braun and co-workers investigated the reactivity of perfluoro(methyl vinyl ether) (PMVE) with a Rhodium(I) complex, [Rh(H)(PEt₃)₃]. nih.gov This work provides insight into potential catalytic cycles. The proposed mechanism involves several key steps:

Olefin Insertion: The fluoroolefin inserts into the Rh-H bond.

β-OCF₃ Elimination: This is a crucial step where a C-O bond is cleaved, leading to the elimination of a trifluoromethoxy group. This has been observed in copper-catalyzed hydrodefluorination reactions as well. nih.gov

Ligand Transformation: The eliminated OCF₃⁻ moiety can transform at the metal center, ultimately leading to the formation of carbonyl (CO) and fluoride (B91410) (F⁻) ligands. nih.gov

Reductive Elimination/Further Reaction: The resulting metal complex can undergo further reactions, such as reductive elimination, to release products and regenerate the catalyst.

Interestingly, the study also revealed a competing metal-free, phosphine-mediated decarbonylation pathway, highlighting the complexity of these systems. nih.gov This type of detailed mechanistic analysis, combining stoichiometric reactions, kinetic studies, and computational modeling, is essential for understanding and optimizing transition metal-mediated processes involving fluorinated ethers and their synthons. Palladium-catalyzed cross-coupling reactions have also been developed for C-F bond activation in other perfluoro-organic compounds, suggesting potential, albeit challenging, avenues for the derivatization of perfluorinated ethers. dntb.gov.ua

Stereochemical and Regiochemical Control in Fluorinated Ether Derivatization

Achieving stereochemical and regiochemical control during the derivatization of fluorinated ethers is a significant synthetic challenge. The presence of fluorine atoms dramatically influences the electronic properties and steric environment of the molecule, which in turn affects the outcome of chemical reactions. numberanalytics.com

Regiochemical control refers to the ability to direct a reaction to a specific site in a molecule. In a molecule like 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane, all the C-F bonds are chemically equivalent, as are the C-O bonds. Derivatization would likely require the presence of a different functional group or a C-H bond to provide a reactive handle. In asymmetrical fluorinated ethers, the regioselectivity of a reaction (e.g., C-H activation or addition to a double bond) would be governed by both steric hindrance and the electronic effects (inductive and stereoelectronic) of the fluorine atoms. beilstein-journals.org

Stereochemical control involves controlling the three-dimensional arrangement of atoms in the product. numberanalytics.com This is particularly important when creating chiral centers. For reactions on prochiral substrates, chiral catalysts or auxiliaries are often employed to induce enantioselectivity. numberanalytics.comnih.gov For example, asymmetric cinchona alkaloid-promoted electrophilic fluorination has been used to control the stereochemistry in post-Ugi functionalization to create enantioenriched fluorinated products. nih.govresearchgate.net The stereoelectronic effects of fluorine, such as the gauche effect and anomeric effects, can also play a crucial role in dictating the conformational preferences of the substrate and transition states, thereby influencing the stereochemical outcome of a reaction. beilstein-journals.org In the derivatization of fluorinated ethers, careful selection of reagents, catalysts, and reaction conditions is paramount to achieving the desired regio- and stereoisomer. numberanalytics.com

| Controlling Factor | Description | Application Example | Reference |

|---|---|---|---|

| Steric Effects | The spatial arrangement of atoms influences the approach of reactants, favoring reaction at less hindered sites. | Directing substitution away from bulky CF₃ groups. | numberanalytics.com |

| Electronic Effects | Inductive withdrawal by fluorine atoms deactivates adjacent positions to electrophilic attack and can direct nucleophilic attack. | Guiding nucleophiles in reactions with fluorinated vinyl ethers. | numberanalytics.com |

| Chiral Catalysts | Transition metal complexes or organocatalysts create a chiral environment to favor the formation of one enantiomer over another. | Asymmetric fluorination reactions. | numberanalytics.comnih.gov |

| Stereoelectronic Effects | Interactions between orbitals (e.g., n→σ*), like the anomeric or gauche effect, stabilize specific conformations or transition states. | Controlling ring conformation in fluorinated heterocycles. | beilstein-journals.org |

Role and Application As Advanced Chemical Reagents and Intermediates in Organic Synthesis

2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane as a Reactive Building Block and Chemical Intermediate

2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane, also known as hexafluoroisopropyl ether, serves as a valuable building block in organic synthesis. sigmaaldrich.comsigmaaldrich.com Its high chemical stability, a characteristic trait of many perfluorinated compounds, combined with its unique electronic properties, makes it a useful intermediate for introducing the hexafluoroisopropyl group into various molecules. guidechem.com For instance, versatile 4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)pyridine intermediates have been developed to efficiently produce biaryls, amines, ethers, and thioethers. nih.gov These ether intermediates are stable to hydrolysis and show reactivity towards electron-donating groups and nucleophiles in both cross-coupling and nucleophilic substitution reactions. nih.gov This approach provides an alternative pathway to creating natural product and drug-like compounds, sometimes without the need for metal catalysts. nih.gov

The synthesis of hexafluoroisopropyl aryl ethers can be achieved through methods like the dual photoredox/nickel-catalyzed cross-coupling of aryl bromides with 1,1,1,3,3,3-hexafluoroisopropanol, the parent alcohol of the ether. acs.org This highlights the role of the hexafluoroisopropyl moiety as a desirable functional group, and the ether itself can be seen as a stable precursor or target molecule in such transformations.

Hexafluoroisopropanol (HFIP) as a Multifunctional Solvent and Additive

Hexafluoroisopropanol (HFIP) is a polar, strongly hydrogen bond-donating solvent that has gained significant attention for its ability to promote a wide range of challenging chemical reactions. rsc.orgnih.govbohrium.com Its unique properties distinguish it from non-fluorinated analogues like isopropanol (B130326), allowing it to serve as more than just a solvent, often acting as a catalyst or a promoter. bohrium.comresearchgate.net

One of the most recognized features of HFIP is its exceptional ability to stabilize ionic intermediates, particularly carbocations, through its high polarity and strong hydrogen-bonding capabilities. nih.govacs.orgunc.eduresearchgate.netresearchgate.net The electron-withdrawing nature of the two trifluoromethyl groups increases the acidity of the hydroxyl proton (pKa = 9.3) compared to isopropanol (pKa = 17.1), making HFIP an effective proton donor. acs.org

This stabilization of cationic species is crucial in a variety of organic reactions. rsc.org HFIP's low nucleophilicity allows reactive intermediates to persist long enough to engage in desired transformations. researchgate.netnih.gov Furthermore, HFIP can form extensive hydrogen-bonded networks, which can enhance the acidity of catalytic systems and lower activation barriers for various transformations. researchgate.netacs.org These networks can effectively template reacting molecules, facilitating proton transfer and guiding the reaction pathway. acs.orgunc.eduresearchgate.net

Table 1: Comparison of Properties of HFIP and Isopropanol

| Property | Hexafluoroisopropanol (HFIP) | Isopropanol | Reference(s) |

| pKa | 9.3 | 17.1 | acs.org |

| Hydrogen Bond Donor Ability (α) | 1.96 | Value not specified | mdpi.com |

| Nucleophilicity (N) | -4.23 | Value not specified | mdpi.com |

HFIP plays a significant role as a catalyst or co-catalyst in various organic transformations, including epoxidation reactions. nih.gov For instance, the epoxidation of alkenes using hydrogen peroxide can be dramatically accelerated in the presence of HFIP. researchgate.net Kinetic studies have revealed that the reaction rate shows a high-order dependence on the HFIP concentration, suggesting that clusters of HFIP molecules are involved in the catalytic process. researchgate.net This model bears a resemblance to enzymatic catalysis, where the surrounding protein matrix facilitates the reaction. researchgate.net

In addition to epoxidation, HFIP promotes other transformations involving epoxides. It can mediate the metal-free reduction of epoxides to primary alcohols. researchgate.netacs.org This process often involves an initial Meinwald rearrangement of the epoxide to an aldehyde, facilitated by the acidic nature of HFIP, followed by reduction. researchgate.netacs.org HFIP's ability to activate the epoxide ring through hydrogen bonding is a key factor in these reactions. mdpi.com This activation facilitates nucleophilic attack, leading to the synthesis of substituted tetrahydrofurans when epoxides react with electron-rich alkenes. mdpi.com

Precursors for Biologically Active Compounds and Pharmaceutically Relevant Motifs

The unique reactivity conferred by HFIP and the incorporation of the hexafluoroisopropyl group are highly valuable in medicinal chemistry for the synthesis of biologically active compounds. nih.gov

Purines are fundamental heterocyclic structures found in nucleic acids and many bioactive molecules. rsc.org The selective functionalization of the purine (B94841) core is a key strategy in drug discovery. HFIP has been employed as a unique solvent system for the chemical modification of purine-based substrates. researchgate.net For example, it facilitates the photoredox Minisci C-H alkylation of purine ribosides. researchgate.net Furthermore, the electrochemical C-H functionalization of caffeine (B1668208) and theophylline (B1681296) has been successfully achieved in HFIP, leading to the formation of aryl-hexafluoroisopropyl ethers on the purine scaffold. researchgate.net This functionalization is useful for subsequent modifications with other nucleophiles. researchgate.net The solvent's ability to stabilize intermediates and facilitate these complex reactions is crucial for accessing these valuable derivatives. nih.gov

Table 2: Examples of HFIP-Mediated Functionalization of Purine Derivatives

| Purine Substrate | Reaction Type | Functionalization | Reference(s) |

| Purine Riboside | Photoredox Minisci C-H Alkylation | Alkylation | researchgate.net |

| Caffeine | Electrochemical C-H Functionalization | Aryl-hexafluoroisopropyl ether formation | researchgate.net |

| Theophylline | Electrochemical C-H Functionalization | Aryl-hexafluoroisopropyl ether formation | researchgate.net |

The pyrimidine (B1678525) ring is another critical scaffold in numerous pharmaceuticals. The functional hexafluoroisopropyl group has been used in the construction of biologically important pyrimidine derivatives. nih.gov A strategy has been developed using versatile 4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)pyrimidine intermediates to efficiently produce various derivatives. nih.gov This methodology has led to the successful synthesis of a potent P-glycoprotein inhibitor, a potent epidermal growth factor receptor inhibitor, and a promising lysine-specific demethylase 1 inhibitor. nih.gov

Moreover, HFIP has been used as a solvent in the skeletal editing of pyrimidines to form pyrazoles. nih.gov This transformation, which involves a formal carbon deletion, has been applied to complex, drug-like molecules, including derivatives of Fenarimol and Rivaroxaban, demonstrating the utility of HFIP in manipulating these important heterocyclic systems. nih.gov

Generation of Novel Reagents for Specific Transformations

The unique electronic properties of the hexafluoroisopropyl group, derived from 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane's corresponding alcohol (1,1,1,3,3,3-hexafluoroisopropanol), have been instrumental in the development of specialized reagents for organic synthesis. These reagents offer distinct advantages in controlling the stereochemical outcome of important chemical reactions.

Development of Still-Gennari Type Reagents and Horner-Wadsworth-Emmons Olefination Reagents

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, widely used for the creation of carbon-carbon double bonds (olefins) from aldehydes or ketones. researchgate.netwikipedia.org The reaction typically employs phosphonate-stabilized carbanions, which react with carbonyl compounds to produce alkenes, generally with a high preference for the E-isomer (trans configuration). wikipedia.org However, the synthesis of Z-isomers (cis configuration) with high selectivity remained a challenge until the development of the Still-Gennari modification. wikipedia.orgbme.hu

This modification hinges on the use of phosphonates bearing strongly electron-withdrawing groups. wikipedia.org Phosphonates derived from 2,2,2-trifluoroethanol, such as bis(2,2,2-trifluoroethyl) phosphonoesters, are the archetypal Still-Gennari reagents. bme.huresearchgate.net The high electronegativity of the trifluoroethyl groups alters the reaction pathway, accelerating the elimination of the oxaphosphetane intermediate and favoring the formation of the thermodynamically less stable Z-alkene. wikipedia.orgbme.hu

Key Research Findings:

High Z-Selectivity: The use of bis(2,2,2-trifluoroethyl) phosphonoesters, in combination with strongly dissociating bases like potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6 (B118740) ether in an appropriate solvent like THF, leads to excellent Z-selectivity in the olefination of a wide range of aldehydes. wikipedia.orgbme.humdpi.com

Reagent Synthesis: These specialized phosphonates, such as bis(2,2,2-trifluoroethyl)phosphonoalkynes and bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, can be synthesized and subsequently used in reactions. ysu.educhemicalbook.com For instance, P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate is used to prepare cis-olefinic esters from aldehydes. chemicalbook.com

Mechanism: The electron-withdrawing nature of the trifluoroethoxy groups is crucial. It increases the acidity of the α-proton of the phosphonate, facilitating deprotonation, and influences the stability and decomposition rate of the reaction intermediates, which ultimately directs the stereochemical outcome toward the Z-isomer. wikipedia.org

Structural Analogs: Building on the principle of the Still-Gennari reagents, novel reagents have been developed using structurally similar alcohols with strong electron-withdrawing properties, such as 1,1,1,3,3,3-hexafluoroisopropanol. researchgate.netmdpi.comresearchgate.net Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates have demonstrated very high Z-selectivity (up to 98:2 Z:E ratio) and high yields in reactions with various aldehydes, presenting a valuable alternative to the original Still-Gennari protocol. mdpi.comnih.gov

The development of these reagents showcases the profound impact that strategic incorporation of fluorinated moieties, originating from compounds like 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane, can have on the reactivity and selectivity of fundamental organic transformations.

Table 1: Performance of a Modified Still-Gennari Reagent with Various Aldehydes

The following table presents data on the reaction of ethyl bis-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate with a series of aldehydes, demonstrating the high yields and Z-selectivity achieved.

| Entry | Aldehyde | Product Yield (%) | Z:E Ratio |

| 1 | 4-Nitrobenzaldehyde | 96 | >98:2 |

| 2 | 4-Chlorobenzaldehyde | 91 | >98:2 |

| 3 | Benzaldehyde | 94 | >98:2 |

| 4 | 4-Methylbenzaldehyde | 95 | >98:2 |

| 5 | 4-Methoxybenzaldehyde | 98 | >98:2 |

| 6 | 2-Naphthaldehyde | 95 | >98:2 |

| 7 | Cinnamaldehyde | 88 | >98:2 |

| 8 | Cyclohexanecarboxaldehyde | 90 | 95:5 |

| 9 | Isovaleraldehyde | 85 | 92:8 |

| 10 | Pivalaldehyde | 82 | 98:2 |

Data synthesized from research on modified Still-Gennari type reagents. mdpi.com

Application in Polymer Science and Materials Chemistry

Design and Engineering of Fluorinated Copolymers

The incorporation of a monomer unit derived from 2,2'-Oxybis-1,1,1,3,3,3-hexafluoropropane would be a strategic element in the design of advanced copolymers. The properties of the final material, such as its thermal and mechanical characteristics, solubility, and surface properties, would be directly influenced by the concentration and distribution of these highly fluorinated units within the polymer chains.

Alternating and Block Copolymer Architectures

The synthesis of well-defined block copolymers, which consist of chemically distinct monomer units grouped in discrete blocks, has been pivotal in advancing polymer chemistry. nih.gov These architectures can be linear, branched (graft and star), or cyclic. nih.gov Advanced polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), enable the preparation of block copolymers with precisely controlled molecular weights and defined structures. nih.govresearchgate.net

The general method for creating AB diblock copolymers via RAFT involves the sequential polymerization of two different monomers. nih.gov The principles of these controlled polymerization techniques can be applied to incorporate monomers containing the 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane structural motif. By using a fluorinated monomer as one of the blocks, it is possible to create amphiphilic block copolymers that self-assemble into various nanoscale morphologies, which is crucial for applications in lithography and porous material synthesis. nih.gov The ability to form alternating or block structures allows for the precise tuning of material properties by combining the characteristics of the fluorinated segment (e.g., low surface energy, high transparency) with those of a non-fluorinated polymer block. illinois.edu

Functionalized Methacrylate (B99206) Polymers

The incorporation of hexafluoroisopropyl groups into methacrylate polymers significantly alters their material properties. Research has demonstrated the synthesis and copolymerization of monomers such as 1,1,1,3,3,3-hexafluoro-2-(pentafluorophenyl)propan-2-yl methacrylate (HFPMA) with conventional monomers like methyl methacrylate (MMA). researchgate.net

Copolymers of HFPMA and MMA exhibit high glass transition temperatures (Tg), ranging from 120°C to 150°C. researchgate.net These materials are also characterized by excellent thermal stability, with decomposition temperatures between 297°C and 323°C. A key advantage of incorporating the fluorinated monomer is the significant reduction in water absorption compared to pure poly(methyl methacrylate) (PMMA). Furthermore, the refractive index of these copolymers can be precisely controlled within the range of 1.4350 to 1.4872 (at 532 nm) by varying the composition of the fluorinated monomer. researchgate.net

| Property | Value Range | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | 120 - 150 °C | researchgate.net |

| Thermal Stability (Decomposition Temp.) | 297 - 323 °C | researchgate.net |

| Refractive Index (at 532 nm) | 1.4350 - 1.4872 | researchgate.net |

| Water Absorption | Greatly decreased compared to PMMA | researchgate.net |

Advanced Materials with Fluorinated Ether Segments

The unique properties conferred by fluorinated ether segments are leveraged in the development of a variety of advanced materials for specialized technological applications.

High-Performance Coatings and Photoresists

Fluorinated polymers are a compelling class of materials for advanced technology applications due to their unique properties, including low surface energies and high optical transparency, particularly at deep UV wavelengths. researchgate.net The incorporation of the 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane moiety into polymers is particularly advantageous for creating high-performance coatings and photoresists. These materials are used to formulate specialty coatings that offer excellent resistance to weathering and impart hydrophobic and oleophobic properties to surfaces. chemimpex.com

In the field of photoresists, fluoropolymers are essential for microlithography at short wavelengths like 193 nm and 157 nm. google.com Traditional hydrocarbon-based polymers are often too absorbent at these wavelengths. utexas.edu Spectroscopic studies have shown that fluorinated polymers exhibit the necessary transparency, making them ideal candidates for next-generation resist platforms. utexas.edu

Polymer Electrolyte Membranes and Battery Applications

While not typically used to form the polymer backbone of electrolyte membranes, fluorinated ether compounds containing the hexafluoroisopropyl structure play a critical role as components in liquid electrolytes for lithium-ion batteries. mdpi.comresearchgate.net Their inclusion as solvents or additives is driven by their exceptional thermal stability and chemical inertness. researchgate.net

For example, fluorinated ethers like 1,1,1,3,3,3-hexafluoro-2-methoxypropane (HFMP) are used in electrolyte compositions to improve battery performance. justia.com These compounds enhance the solubility of lithium salts and improve the electronic insulation and oxidative resistance of the electrolyte. nih.gov An electrolyte formulation might contain 20 to 30% by volume of HFMP, combined with other fluorinated components like monofluoroethylene carbonate (F1EC). justia.com The use of such fluorinated additives contributes to improved cycle rates, stability, and allows for higher operating voltages and temperatures. nih.gov

Microlithography and Nanopatterning Materials

The design of single-layer photoresists for 157 nm exposure is a significant challenge because most conventional polymers are strongly absorbing at this wavelength. utexas.edu Fluorocarbon polymers have been identified as promising candidates for 157 nm resist materials due to their high transparency. researchgate.net

Polymers based on fluorinated acrylates and fluorinated norbornenes that incorporate hexafluoroisopropyl groups have been developed for this purpose. utexas.eduresearchgate.net The fluoroalcohol functional group is particularly valuable as it simultaneously enhances UV transparency and ensures developability in standard aqueous base solutions. google.comresearchgate.net The goal is to create materials that are not only transparent at 157 nm but also resistant to reactive plasma etching and possess excellent mechanical and adhesive properties on semiconductor surfaces. utexas.edu

Biobased Polycarbonates via Amorphous Solid-State Polymerization

A significant advancement in sustainable polymers is the synthesis of biobased polycarbonates derived from monomers like isosorbide (B1672297) (ISB) and isomannide (B1205973) (IMN). researchgate.netrsc.org A novel and efficient method for producing these materials is through amorphous solid-state polymerization (SSP). This process utilizes a fluorinated carbonate, bis(1,1,1,3,3,3-hexafluoro-2-propyl) carbonate (BHFC), which reacts with the bio-derived diols. researchgate.net

In this method, a prepolymer is first formed from ISB/IMN and BHFC. This amorphous prepolymer is then heated stepwise under vacuum to temperatures up to 170°C. researchgate.net This process avoids the crystallization step required in conventional SSP and proceeds at lower temperatures than traditional melt polymerization, resulting in high-molecular-weight polycarbonates with high thermal stability, high glass transition temperatures, and low discoloration. researchgate.net For instance, a biobased polycarbonate produced via this method can achieve a high glass transition temperature and excellent thermal stability up to 350°C. researchgate.net A similar amorphous SSP approach has been used to create biobased polyarylates with a Tg as high as 179°C, the highest known for ISB-based polymers. researchgate.net

| Polymer Type | Key Monomers | Polymerization Method | Resulting Properties | Reference |

|---|---|---|---|---|

| Biobased Polycarbonate | Isosorbide (ISB), Isomannide (IMN), bis(1,1,1,3,3,3-hexafluoro-2-propyl) carbonate (BHFC) | Amorphous SSP | High molecular weight, High Tg, High thermal stability (up to 350°C), Low discoloration | researchgate.net |

| Biobased Polyarylate (ISB-PAR) | Isosorbide (ISB), bis(1,1,1,3,3,3-hexafluoro-2-propyl) terephthalate/isophthalate | Amorphous SSP | Amorphous structure, Highest known Tg for ISB-polymers (179°C) | researchgate.net |

| Polyarylate (BPA-PAR) | Bisphenol-A (BPA), bis(1,1,1,3,3,3-hexafluoro-2-propyl) terephthalate/isophthalate | Amorphous SSP | Amorphous structure, Molecular Weight (Mw) of 63,000, Tg of 208°C | researchgate.net |

Polymers with Enhanced Chemical and Heat Resistance

The strong carbon-fluorine bonds and the bulky nature of the trifluoromethyl (-CF3) groups are key to the enhanced stability of these polymers. The electron-withdrawing effect of the -CF3 groups imparts a high degree of thermal and oxidative stability to the polymer chain. scilit.com This structural feature also creates a protective barrier, shielding the polymer backbone from chemical attack. Consequently, these polymers exhibit low water absorption and are resistant to a wide range of organic solvents and corrosive chemicals. scilit.comwikipedia.org

Several classes of polymers have been modified with the hexafluoroisopropylidene group to improve their performance. Among the most notable are polyimides and polyetherimides, which are synthesized using monomers like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). tandfonline.comscielo.br The introduction of the bulky, flexible -C(CF3)2- group disrupts chain packing, which can lead to improved solubility and processability without compromising the high thermal resistance inherent to the polyimide structure. scielo.br

Research has demonstrated that polyimides containing the 6FDA monomer exhibit high glass transition temperatures (Tg) and excellent thermal stability. scielo.br For instance, a series of amorphous fluoro-polyetherimides based on 6FDA showed excellent long-term thermo-oxidative stability, with weight retention of 93% to 98% after 300 hours at 315°C in air. scilit.com

The table below summarizes the thermal properties of several polyimides synthesized using 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) with different diamines, illustrating the high heat resistance of these materials.

| Polymer | Diamine | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) in Nitrogen |

| PI-1 | 3,3',5,5'-Tetramethyl-2 | 271 | > 472 |

| PI-2 | 4,4'-oxydianiline (ODA) | 262 | > 472 |

| PI-3 | p-phenylenediamine (PDA) | 246 | > 472 |

| PI-4 | Another aromatic diamine | 255 | > 472 |

| Fluoro-polyetherimide (p-SED) | 4,4'-bis(4-aminophenoxy)diphenyl sulfone | 293 | Not specified |

| Fluoro-polyetherimide (m-SED) | 4,4'-bis(3-aminophenoxy)diphenyl sulfone | 244 | Not specified |

The data in this table is compiled from multiple sources for illustrative purposes. scilit.comscielo.brresearchgate.net

In terms of chemical resistance, these fluorinated polyimides are generally insoluble in common organic solvents, a significant advantage for applications in harsh chemical environments. wikipedia.org They are typically soluble only in polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO). scientific.net This resistance to a broad spectrum of chemicals, coupled with their thermal stability, makes them ideal candidates for materials used in chemically aggressive and high-temperature settings.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of fluorinated ethers. These methods solve approximations of the Schrödinger equation to determine the behavior of electrons within a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations have been employed to predict properties of fluorinated compounds by modeling electron density. nih.govacs.org For fluorinated ethers, DFT can be used to determine optimized molecular geometries, electronic charge distributions, and frontier molecular orbital energies (i.e., the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). rsc.org

Graphical analysis of electron density and Mulliken charges can identify electron-deficient and electron-rich sites within a molecule, which are indicative of active sites for electrophilic and nucleophilic attack, respectively. nih.gov Such analyses are crucial for understanding the reactivity and interaction of 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane with other chemical species. Quantum chemical calculations using methods like Hartree-Fock theory can also be used to evaluate molecular geometry and frontier molecular orbitals to assess chemical stability. emerginginvestigators.org

Bond dissociation energy (BDE) is a key measure of the strength of a chemical bond and is defined as the standard enthalpy change when a bond is broken homolytically. wikipedia.org Computational methods, including DFT, are frequently used to calculate BDEs, providing critical insights into the thermal stability and potential degradation pathways of molecules. acs.org For 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane, the BDEs of the C-O, C-C, C-F, and C-H bonds are of primary interest.

The calculation of these energies helps predict which bonds are most likely to break under thermal stress, guiding the understanding of its decomposition mechanisms. For instance, the potential energy surface (PES) can be calculated to describe a probable degradation mechanism, such as the breaking of a C-O bond. mdpi.com

| Bond Type | Typical BDE (kJ/mol) | Typical BDE (kcal/mol) |

|---|---|---|

| C-H (in alkanes) | ~414 | ~99 |

| C-C (in alkanes) | ~347 | ~83 |

| C-O (in ethers) | ~358 | ~85.5 |

| C-F | ~485 | ~116 |

Note: The values in Table 1 are generalized and can vary significantly based on the specific molecular structure. wikipedia.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. osti.govarxiv.org For fluorinated compounds like 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane, MD simulations rely on force fields—a set of parameters that describe the potential energy of the system—to model intermolecular and intramolecular interactions. arxiv.org

All-atom force fields, such as those based on the Optimized Potentials for Liquid Simulations (OPLS-AA), have been specifically developed for perfluoropolyethers (PFPEs), a class of molecules structurally related to hydrofluoroethers. osti.govnih.gov These force fields are often derived in conjunction with experiments and quantum mechanical calculations to ensure accuracy. acs.orghw.ac.uk MD simulations using these validated force fields can accurately reproduce experimental properties like liquid density and enthalpy of vaporization with low error margins (<0.02 g cm⁻³ and <0.3 kcal mol⁻¹, respectively). nih.govhw.ac.uk These simulations also provide detailed information on molecular conformation and the behavior of these fluids at interfaces. osti.govresearchgate.net

Structure-Reactivity and Structure-Property Relationship Predictions

Computational chemistry is instrumental in establishing relationships between the molecular structure of fluorinated ethers and their resulting properties and reactivity. By systematically modifying the structure in silico and calculating the corresponding properties, researchers can develop predictive models.

For example, studies on fluorinated ether electrolytes have used computational methods to link the degree of fluorination, steric effects, and the proximity of fluorine atoms to the ether oxygen with key performance metrics like oxidation stability and polysulfide solubility. researchgate.net These structure-property relationships are crucial for designing new fluorinated molecules with tailored characteristics for specific applications, such as improved solvents for electrochemical devices. researchgate.net

Development of Computational Screening Approaches for Fluorinated Systems

The vast chemical space of possible fluorinated compounds necessitates efficient screening methods to identify promising candidates for specific applications. High-throughput computational screening combines automated quantum mechanics and molecular simulation techniques with machine learning to evaluate large libraries of molecules. researchgate.net

A multi-model approach has been successfully used to explore thousands of fluorinated ether solvents. researchgate.net This process typically involves:

High-throughput DFT calculations to determine fundamental molecular properties of a large set of candidate molecules.

Molecular simulations to predict bulk properties such as viscosity and ionic conductivity.

Machine learning models trained on the computational data to rapidly predict the properties of new candidates and identify key structural features that govern performance. researchgate.net

This integrated approach accelerates the discovery of new fluorinated materials by moving beyond trial-and-error experimentation and enabling a knowledge-driven design process. researchgate.net

Structural Modeling of Perfluorinated Polyethers

Perfluorinated polyethers (PFPEs) are a class of fluorinated polymers characterized by ether linkages in their backbone, making them structurally relevant to 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane. ibm.comresearchgate.net Accurate structural modeling of PFPEs is essential for understanding their unique properties, such as high thermal stability and lubricity. researchgate.net

Computational modeling of PFPEs involves the development of both all-atom and coarse-grained (CG) force fields. osti.govacs.org

All-Atom Models: Force fields like OPLS-AA have been specifically parameterized for PFPEs. nih.govhw.ac.uk The development process involves creating an initial model from existing parameters for ethers and perfluoroalkanes, then refining it to match results from ab initio quantum mechanical calculations. osti.govacs.org These models show excellent agreement with experimental data for properties like density and enthalpy of vaporization. nih.govhw.ac.uk

Coarse-Grained (CG) Models: To reduce computational cost for large systems, CG models group several atoms into a single "bead." osti.gov These models are often derived from more detailed all-atom simulations and can accurately reproduce molecular structures and some liquid properties. acs.org

These validated models are critical for simulating the behavior of PFPEs in various applications, from lubricants on magnetic disks to advanced polymer formulations. osti.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. For 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete characterization.

¹H NMR for Proton Environments

The ¹H NMR spectrum for this compound is expected to be relatively simple due to the molecule's symmetry. The two methine (CH) protons are chemically equivalent.

Expected Chemical Shift (δ): The proton signal would likely appear as a septet in the downfield region, due to coupling with the six equivalent fluorine atoms of the adjacent trifluoromethyl groups. The exact chemical shift would be influenced by the electron-withdrawing nature of the trifluoromethyl groups and the central ether linkage.

Integration: The integral of this signal would correspond to the two protons.

Coupling Constants (J): A characteristic ³J(H,F) coupling constant would be observed, providing information about the through-bond relationship between the proton and the fluorine nuclei.

Interactive Data Table: Predicted ¹H NMR Data

| Predicted Signal | Multiplicity | Coupling Constant (J) |

| Methine (CH) | Septet | ³J(H,F) |

¹³C NMR for Carbon Frameworks

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Due to symmetry, only two distinct carbon signals are expected.

Methine Carbon (-CH-): This carbon would appear as a complex multiplet due to coupling with both the attached proton (¹J(C,H)) and the six adjacent fluorine atoms (²J(C,F)). The signal would be significantly downfield due to the influence of the oxygen and fluorine atoms.

Trifluoromethyl Carbon (-CF₃): This carbon signal would appear as a quartet due to coupling with the three attached fluorine atoms (¹J(C,F)).

Interactive Data Table: Predicted ¹³C NMR Data

| Predicted Signal | Multiplicity | Coupling Constant (J) |

| Methine Carbon (-CH-) | Multiplet | ¹J(C,H), ²J(C,F) |

| Trifluoromethyl Carbon (-CF₃) | Quartet | ¹J(C,F) |

¹⁹F NMR for Fluorine-Containing Moieties

¹⁹F NMR is crucial for characterizing fluorinated compounds. Given the molecular symmetry, a single fluorine environment is anticipated.

Expected Chemical Shift (δ): The twelve fluorine atoms of the four trifluoromethyl groups are chemically equivalent. They would give rise to a single signal.

Multiplicity: This signal would appear as a doublet, resulting from coupling to the adjacent methine proton (³J(F,H)). The chemical shift value is a key identifier for the trifluoromethyl group in this specific chemical environment.

Interactive Data Table: Predicted ¹⁹F NMR Data

| Predicted Signal | Multiplicity | Coupling Constant (J) |

| Trifluoromethyl (-CF₃) | Doublet | ³J(F,H) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS would be used to determine the retention time of the compound and to obtain its electron ionization (EI) mass spectrum.

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the molecule.

Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of trifluoromethyl radicals (•CF₃) and other fragments resulting from the cleavage of the C-O and C-C bonds. The identification of these fragment ions is key to confirming the structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the precise elemental composition of the molecule with very high accuracy.

Exact Mass Measurement: HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to calculate the elemental formula. This data serves as a definitive confirmation of the compound's chemical formula, distinguishing it from other compounds with the same nominal mass.

Vibrational Spectroscopy (IR)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental technique for identifying the functional groups within a molecule. For an ether like 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane, the most characteristic feature in its IR spectrum is the C-O single-bond stretching vibration. pressbooks.pub Generally, ethers exhibit a strong absorption band in the range of 1050 to 1150 cm⁻¹. pressbooks.pub The precise position of this band can be influenced by the substitution pattern of the molecule. quimicaorganica.org The presence of highly electronegative fluorine atoms in 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane would also give rise to very strong C-F stretching bands, typically found in the 1000-1400 cm⁻¹ region. The combination of a strong C-O stretch and intense C-F absorptions would be the key identifying feature in the IR spectrum of this compound.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C-O Stretch (Ether) | 1050 - 1150 | Strong |

| C-F Stretch | 1000 - 1400 | Strong, often multiple bands |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive analytical technique used to determine the elemental composition and chemical state of the elements within the top 50-100 Å of a material's surface. eag.com The technique involves irradiating a sample with monochromatic X-rays, causing the emission of photoelectrons. eag.com The kinetic energy of these emitted electrons is measured, from which their binding energy can be calculated. This binding energy is unique to each element and its chemical environment. caltech.edu

For a surface treated with or composed of 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane, XPS would provide:

Quantitative Elemental Composition : It can determine the relative amounts of Carbon (C), Oxygen (O), and Fluorine (F) on the surface. eag.com

Chemical State Information : XPS can distinguish between different bonding environments, known as chemical shifts. caltech.edu For instance, the binding energy of the C 1s electrons would be different for the carbon atoms bonded to fluorine (C-F) versus those bonded to oxygen (C-O), due to the differing electronegativity of the adjacent atoms. This allows for a detailed analysis of the molecular structure on the surface. caltech.edumdpi.com

XPS is particularly valuable in catalysis, where it can be used to study the interaction of molecules with catalyst surfaces and identify the oxidation states of catalyst components. mdpi.com

| Element | Core Level | Expected Chemical Shift (Binding Energy) | Information Provided |

| Carbon | C 1s | Higher binding energy for C-F bonds compared to C-O or C-C/C-H bonds | Distinguishes between different carbon environments within the molecule |

| Oxygen | O 1s | Characteristic energy for the C-O-C ether linkage | Confirms the presence and chemical state of the ether oxygen |

| Fluorine | F 1s | Characteristic energy for C-F bonds | Confirms the presence and bonding of fluorine |

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to investigate the redox properties of a species in solution. sfu.ca The method involves scanning the potential of a working electrode linearly with time between two set limits while measuring the resulting current. sfu.ca This is typically performed in a three-electrode setup (working, reference, and counter electrodes) in a quiescent solution. sfu.ca

While 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane itself is not typically electrochemically active under standard conditions, it could be employed as a non-aqueous solvent or co-solvent for electrochemical studies of other compounds. researchgate.netedaq.com Fluorinated solvents are often used in electrochemistry due to their high dielectric constants and ability to dissolve specific electrolytes and analytes. The use of a non-aqueous solvent like this ether would be necessary for studying redox processes outside the potential window of water. psu.eduenergyfrontier.us A CV experiment in such a medium would provide information on the oxidation and reduction potentials of an analyte, the stability of the redox species, and the kinetics of the electron transfer reactions. sfu.ca

Advanced Microscopy and Imaging (e.g., HAADF-STEM) for Catalyst Characterization

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a powerful imaging technique that provides atomic-resolution images with a contrast that is highly sensitive to the atomic number (Z-contrast) of the elements in the sample. e-bookshelf.de This technique is invaluable for characterizing heterogeneous catalysts, where the distribution and size of metal nanoparticles on a support are critical to their function. researchgate.net

In studies involving catalysts prepared or modified using 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane as a solvent or precursor medium, HAADF-STEM would be used to:

Visualize Single Atoms and Nanoparticles : The high resolution allows for the direct imaging of individual metal atoms or small clusters on a catalyst support. mdpi.com

Determine Elemental Distribution : The Z-contrast mechanism means that heavier elements appear brighter in the image, making it possible to map the location of metal catalyst particles on a lighter support material. mdpi.comresearchgate.net

Analyze Catalyst Structure : It can provide detailed information on the size, shape, and crystal structure of catalyst nanoparticles. researchgate.netnumberanalytics.com

The combination of HAADF-STEM with other analytical techniques like Energy-Dispersive X-ray Spectroscopy (EDX) can provide a comprehensive, atom-by-atom picture of a catalyst's structure and composition. researchgate.net

Elemental Analysis (e.g., ICP-OES)

Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES) is a highly sensitive analytical technique used for the determination of the elemental composition of a wide variety of samples. technologynetworks.comspectro.com The method involves introducing a sample, typically as a liquid aerosol, into a high-temperature argon plasma (around 6,000-10,000 K). technologynetworks.comspectro.com The intense heat atomizes the sample and excites the atoms and ions, causing them to emit light at characteristic wavelengths for each element. A spectrometer separates these wavelengths, and the intensity of the emitted light is measured to determine the concentration of each element. technologynetworks.com

ICP-OES can be used to determine the elemental purity of a synthesized batch of 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane or to quantify trace elemental impurities. It is also widely used in environmental and materials science to analyze the composition of samples after reactions or treatments involving the compound. bme.hu The technique is capable of simultaneous multi-element analysis, making it highly efficient. bme.hu

| Parameter | Typical Setting/Value | Purpose |

| Plasma Source | Inductively Coupled Argon Plasma | Atomization and excitation of sample atoms |

| RF Power | 1100 - 1500 W | Sustains the high-temperature plasma |

| Nebulizer Gas Flow | 0.5 - 1.5 L/min | Transports the aerosolized sample into the plasma |

| Viewing Mode | Axial or Radial | Axial view offers higher sensitivity, while radial view is better for high concentration samples |

| Detection System | Spectrometer with CCD or CID detector | Separates and measures the characteristic emission wavelengths |

Note: Table data is generalized from typical ICP-OES operational parameters. researchgate.net

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a liquid chromatographic technique that separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. paint.org It is the most common method for determining the molecular weight distribution of polymers. specificpolymers.com The separation occurs in a column packed with porous gel; larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying degrees and elute later. paint.org

While 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane is not a polymer, its fluorinated analogue, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), is a known solvent for SEC analysis of polar polymers like polyesters and nylons that are difficult to dissolve in common SEC eluents like THF or DMF. researchgate.netnih.gov Given its chemical similarity, 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane could potentially be explored as a specialty solvent or mobile phase component in SEC for the characterization of fluorinated or other specific polymer systems. The primary data obtained from an SEC analysis are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Ð = Mw/Mn), which describes the breadth of the molecular weight distribution. lcms.czresearchgate.net

| Parameter | Description |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight (Mw) | An average that gives more weight to larger molecules. |

| Polydispersity Index (Ð) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. A value of 1.0 indicates a monodisperse sample. |

Q & A

Q. How can the molecular structure of 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane be confirmed experimentally?

Methodological Answer:

- Analytical Techniques: Use nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm the symmetry and connectivity of fluorine atoms and the oxy bridge. Mass spectrometry (MS) with electron ionization (EI) can validate the molecular weight (318.06 g/mol) and fragmentation pattern, as the compound’s exact mass is 317.991 .

- SMILES/InChI Validation: Cross-reference experimental data with the canonical SMILES (FC(F)(F)C(OC(C(F)(F)F)C(F)(F)F)C(F)(F)F) and InChI key provided in chemical databases .

Q. What are the primary synthetic routes for 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane?

Methodological Answer:

- Dechlorofluorination: React 1,1,1,2,2-pentafluoro-3,3-dichloropropane with hydrogen in the presence of a metal oxide catalyst (e.g., Cr₂O₃ or Al₂O₃) to remove chlorine and fluorinate intermediates .

- Etherification: Combine hexafluoropropanol derivatives with a fluorinated alkylating agent under anhydrous conditions, using a base like potassium carbonate to facilitate the formation of the oxy bridge .

Q. How should this compound be handled and stored to ensure stability in laboratory settings?

Methodological Answer:

- Storage: Maintain at room temperature in airtight, fluoropolymer-coated containers to prevent hydrolysis. Avoid exposure to moisture or strong bases, which may degrade the ether linkage .

- Stability Testing: Monitor purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC) over time, referencing protocols for fluorinated ethers .

Q. What spectroscopic characteristics distinguish this compound from structurally similar fluorinated ethers?

Methodological Answer:

- ¹⁹F NMR: Look for two distinct signals corresponding to the six equivalent CF₃ groups and the central oxygen-linked CF₂ group. Chemical shifts typically appear between -70 to -80 ppm for CF₃ and -110 to -120 ppm for CF₂ .

- IR Spectroscopy: A strong C-O-C stretch near 1150 cm⁻¹ and CF₃/CF₂ stretches between 1100–1300 cm⁻¹ confirm the ether and fluorinated groups .

Q. How can researchers assess the compound’s purity and potential impurities?

Methodological Answer:

- Chromatographic Methods: Use GC-MS with a fluorinated stationary phase (e.g., DB-FFAP) to separate impurities like residual chlorinated precursors or hydrolysis products.

- Elemental Analysis: Verify fluorine content (≥70% by weight) via combustion ion chromatography .

Advanced Research Questions

Q. What catalytic systems optimize the yield of 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane in large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test transition metal oxides (e.g., Cr₂O₃, TiO₂) under hydrogen atmospheres. Kinetic studies suggest Cr₂O₃ at 200–250°C achieves >85% yield by minimizing side reactions like defluorination .

- Solvent-Free Conditions: Conduct reactions in a fluidized bed reactor to enhance contact between gaseous reactants and solid catalysts, improving efficiency .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Computational Modeling: Perform density functional theory (DFT) calculations to analyze the electron-withdrawing effect of CF₃ groups, which polarize the ether oxygen and increase susceptibility to nucleophilic attack at the central carbon .

- Experimental Validation: React with strong nucleophiles (e.g., KCN) in polar aprotic solvents (DMF or DMSO) and monitor substitution products via ¹⁹F NMR .

Q. What role does this compound play in the synthesis of fluorinated polymers?

Methodological Answer:

- Cross-Linking Agent: Use as a monomer in polyether synthesis, where the oxy bridge facilitates chain extension. For example, copolymerize with hexafluorobisphenol A derivatives to create thermally stable, low-dielectric-constant materials .

- Characterization: Analyze polymer thermal stability via thermogravimetric analysis (TGA), showing decomposition temperatures >300°C due to strong C-F bonds .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling point)?

Methodological Answer:

- Data Reconciliation: Compare experimental measurements (e.g., differential scanning calorimetry for melting points) with computational predictions from PubChem or NIST databases. Discrepancies often arise from impurities or measurement techniques .

- Standardized Protocols: Adopt ASTM methods for fluorinated compounds, ensuring consistent pressure and temperature conditions during boiling point determination .

Q. What are the environmental and biological degradation pathways of this compound?

Methodological Answer:

- Biodegradation Studies: Incubate with microbial consortia from fluorochemical waste sites and track defluorination using ion-selective electrodes. Limited biodegradation is expected due to the stability of C-F bonds .

- Photolytic Degradation: Expose to UV-C light in aqueous solutions and analyze products (e.g., HF, COF₂) via FTIR and ion chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.